3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine CAS number 1788054-90-9
3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine CAS number 1788054-90-9
An In-Depth Technical Guide to 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine (CAS: 1788054-90-9): A Key Intermediate in Modern Drug Discovery
Executive Summary
This guide provides a comprehensive technical overview of 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine, CAS number 1788054-90-9. This compound is a strategically important intermediate for researchers, medicinal chemists, and drug development professionals. Its value lies in the combination of a biologically significant indazole core with three distinct, orthogonally reactive functional groups: a versatile 3-bromo position for cross-coupling, a 5-amino group for amide and sulfonamide formation, and a stable yet readily cleavable N-1 tetrahydropyranyl (THP) protecting group. This document will elucidate the molecular profile of the compound, detail its synthesis and downstream applications, and provide essential safety and handling information, thereby serving as a critical resource for its effective utilization in complex synthetic campaigns.
Part 1: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry.[1] While rare in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, anti-HIV, and antibacterial properties.[2][3] This wide-ranging bioactivity has established the indazole nucleus as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.
Numerous indazole-containing molecules have entered clinical trials or have been approved as therapeutic agents, underscoring the scaffold's importance.[3][4] The structural rigidity of the bicyclic system, combined with its specific hydrogen bonding capabilities (as both donor and acceptor), makes it an ideal pharmacophore for interacting with protein active sites, particularly the hinge regions of kinases.[4][5]
Caption: The core structure of 1H-indazole.
Part 2: Molecular Profile of 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine
A thorough understanding of the subject molecule's structure and the specific roles of its substituents is paramount for its strategic deployment in synthesis.
Structural Analysis and Physicochemical Properties
The compound's IUPAC name, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, precisely describes its key features: a 1H-indazole core substituted with a bromine atom at position C3, an amine at position C5, and a tetrahydropyranyl (THP) group on the N1 nitrogen.[6]
| Property | Value | Source |
| CAS Number | 1788054-90-9 | [6][7][8][9] |
| Molecular Formula | C12H14BrN3O | [6][10] |
| Molecular Weight | 296.17 g/mol | [6][10] |
| IUPAC Name | 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine | [6] |
| Synonyms | 3-bromo-1-(oxan-2-yl)-1H-indazol-5-amine | [7][8][9] |
The Strategic Importance of Each Functional Group
-
3-Bromo Group : This halogen serves as a highly versatile synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents, enabling extensive Structure-Activity Relationship (SAR) exploration.
-
5-Amino Group : As a primary aromatic amine, this group is a potent nucleophile. It is readily acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in reductive amination protocols. This position is crucial for tailoring the solubility, polarity, and specific interactions of the final molecule with its biological target.
-
1-(oxan-2-yl) (THP) Group : The tetrahydropyranyl moiety is one of the most common and reliable protecting groups for alcohols, phenols, and, in this case, the N-H of a heterocyclic amine.[11][12][13] Its installation is necessary to prevent unwanted side reactions at the acidic N1 proton during subsequent synthetic steps, particularly those involving strong bases or organometallics. The THP group is exceptionally stable to basic, reductive, oxidative, and nucleophilic conditions but can be cleanly removed under mild acidic conditions, ensuring the final restoration of the native indazole N-H for critical hydrogen bonding interactions.[14]
Caption: Workflow for THP protection and deprotection.
Part 3: Synthesis and Reaction Pathways
The synthesis of 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine is a logical, multi-step process that builds upon established heterocyclic chemistry principles.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The THP group is disconnected first, revealing the core 3-bromo-1H-indazol-5-amine. This core is then derived from the cyclization of a substituted benzonitrile with hydrazine.
Caption: Retrosynthetic pathway for the title compound.
Detailed Synthetic Protocol
The following protocols are based on established literature precedents for the synthesis of analogous indazole derivatives.[4][15]
Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine
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To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol (approx. 10 mL per mmol of substrate), add hydrazine hydrate (80-99%, 5.0-10.0 eq).[4][16]
-
Transfer the mixture to a sealed reaction vessel suitable for heating under pressure.
-
Heat the reaction mixture to 90-120 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess hydrazine.
-
The resulting crude solid can be purified by recrystallization from a solvent like ethanol or by silica gel column chromatography to afford 5-bromo-1H-indazol-3-amine as a solid.[16]
Step 2: N-1 Protection to yield 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine
-
Dissolve 5-bromo-1H-indazol-3-amine (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 eq).
-
Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, quench the catalyst by adding a mild base, such as saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure title compound.
Key Downstream Applications
The true utility of this intermediate is demonstrated in its subsequent reactions to build molecular complexity.
Caption: Key downstream synthetic routes from the title compound.
Protocol Example: Suzuki Coupling at the 3-Position
-
In a reaction vessel, combine 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[4]
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100 °C until the starting material is consumed.
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue via column chromatography to obtain the 3-aryl-1-(THP)-1H-indazol-5-amine product.
Part 4: Applications in Drug Discovery
The 1H-indazole-3-amine fragment is a well-established hinge-binding motif in many kinase inhibitors.[4][5] The title compound is an ideal precursor for synthesizing libraries of potential kinase inhibitors. The 3-position can be elaborated with various aromatic and heteroaromatic groups to target the ATP-binding pocket, while the 5-amino group can be functionalized to interact with the solvent-exposed region, improving properties like solubility and cell permeability.
For instance, a research program might use this intermediate to synthesize analogs of known FGFR inhibitors by introducing substituted phenyl rings at the 3-position and various acyl groups at the 5-position, followed by a final THP deprotection step to reveal the bioactive molecule.[5]
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are essential.
-
Hazard Identification : While specific toxicology data for this compound is not widely available, related bromo-anilines and heterocyclic compounds are often classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[17][18] Assume the compound has these properties and handle accordingly.
-
Handling : Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19][20] Avoid inhalation of dust or contact with skin and eyes.[19]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., under nitrogen or argon) is recommended for long-term storage to prevent degradation.
Conclusion
3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine is more than just a catalog chemical; it is a sophisticated and highly valuable building block for medicinal chemistry and drug discovery. Its pre-installed, orthogonally reactive functional groups—the bromo, amino, and protected indazole nitrogen—provide a streamlined and efficient pathway to complex molecular architectures. By leveraging this intermediate, researchers can rapidly generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents targeting a wide range of diseases.
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